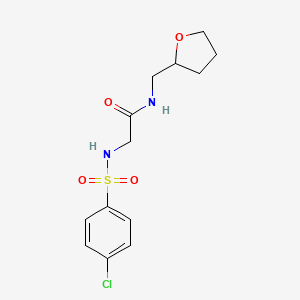
N-isopropyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as INPOXAN and has a molecular formula of C19H18N6O3.
Mécanisme D'action
The mechanism of action of INPOXAN is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and HDAC6, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
INPOXAN has been shown to have significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce the expression of various oncogenes. Additionally, it has been shown to reduce inflammation and oxidative stress in various cell types, suggesting that it could be used in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
INPOXAN has several advantages for lab experiments, including its high potency and specificity for cancer cells. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one limitation of INPOXAN is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of INPOXAN. One potential direction is the development of new cancer therapies that are based on the compound. Additionally, further research is needed to fully understand the mechanism of action of INPOXAN and its potential applications in various fields. Other future directions could include the development of new synthetic methods for the compound and the study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
INPOXAN can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, which is then reacted with N-isopropyl-4-nitroaniline to produce INPOXAN. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
INPOXAN has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, suggesting that it could be used in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-nitro-N-propan-2-yl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-13-6-5-11(8-14(13)21(22)23)15-19-16(24-20-15)12-4-3-7-17-9-12/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMALJJSANBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
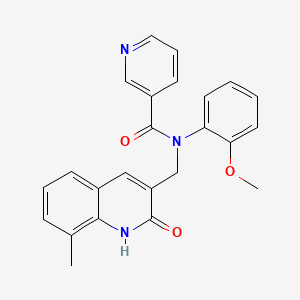
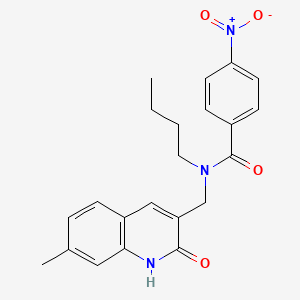

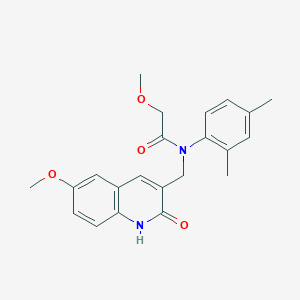
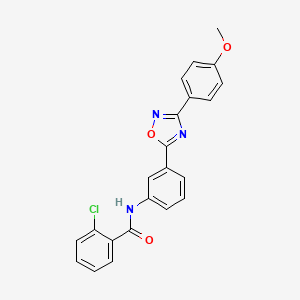

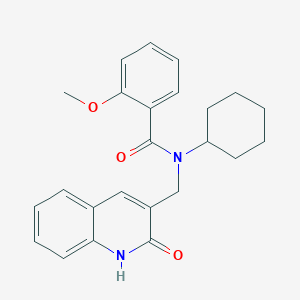
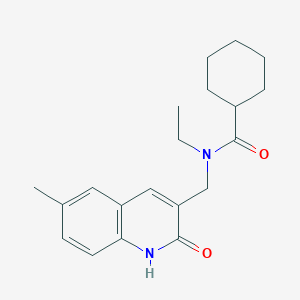
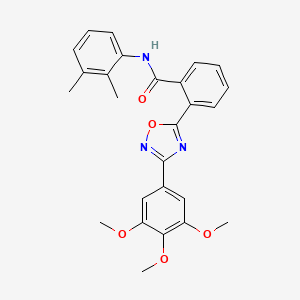
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)
